molecular formula C17H12N2O6 B15157991 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate CAS No. 651733-05-0

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate

Cat. No.: B15157991
CAS No.: 651733-05-0
M. Wt: 340.29 g/mol
InChI Key: NDCNBBQMMRTOKB-UHFFFAOYSA-N
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Description

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group, a nitrophenyl group, and an acetate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate typically involves the reaction of phthalimide with a suitable nitrophenyl acetate precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide group can interact with biological macromolecules, potentially leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate is unique due to its combination of a phthalimide group, a nitrophenyl group, and an acetate ester

Properties

CAS No.

651733-05-0

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

[2-[(1,3-dioxoisoindol-2-yl)methyl]-5-nitrophenyl] acetate

InChI

InChI=1S/C17H12N2O6/c1-10(20)25-15-8-12(19(23)24)7-6-11(15)9-18-16(21)13-4-2-3-5-14(13)17(18)22/h2-8H,9H2,1H3

InChI Key

NDCNBBQMMRTOKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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